molecular formula C26H24N2O5S B1223646 2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester

2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester

Cat. No. B1223646
M. Wt: 476.5 g/mol
InChI Key: AQBKYYYBJIOSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester is a member of naphthalenes and a sulfonic acid derivative.

Scientific Research Applications

Chemical Synthesis and Modification

The compound has been explored for its potential in various synthetic chemical pathways. For instance, in the synthesis of heterocyclic compounds, it serves as a key intermediate. This is evident in studies involving the synthesis of benzothiophenes and other derivatives, which demonstrate its versatility in creating complex organic structures (Bialy & Gouda, 2011).

Structural Analysis and Material Science

The compound's structure has been analyzed in studies focusing on the crystal packing patterns of similar naphthalene ring-attached compounds. These studies provide insights into the molecular interactions and properties of such compounds, which are significant in material science and crystallography (Mondal, Karmakar, Singh, & Baruah, 2008).

Pharmaceutical Research

While directly excluding information related to drug use, dosage, and side effects, it's noteworthy that derivatives of this compound have been studied for their potential pharmacological applications. For example, investigations into various amide and ester derivatives hint at their relevance in the development of new therapeutic agents (Refat, Fadda, & Kamal, 2015).

Analytical Chemistry and Sensing Applications

Research has also been conducted into the development of optical probes using derivatives of this compound. These probes are significant for the detection and analysis of various ions and molecules, indicating its importance in analytical chemistry (Al-Sayah, Abdalla, & Shehab, 2016).

properties

Product Name

2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl] 2-(naphthalen-2-ylsulfonylamino)acetate

InChI

InChI=1S/C26H24N2O5S/c1-18-14-24(19(2)28(18)22-10-4-3-5-11-22)25(29)17-33-26(30)16-27-34(31,32)23-13-12-20-8-6-7-9-21(20)15-23/h3-15,27H,16-17H2,1-2H3

InChI Key

AQBKYYYBJIOSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)COC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester
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2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester
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2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester
Reactant of Route 4
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2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester
Reactant of Route 6
2-(2-Naphthalenylsulfonylamino)acetic acid [2-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl] ester

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